1-ethyl-1H-pyrrole-3-carbaldehyde
Description
1-Ethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative featuring an ethyl group at the 1-position and a formyl (-CHO) group at the 3-position of the heteroaromatic ring. Pyrrole derivatives are critical in medicinal and materials chemistry due to their electronic properties and versatility in synthetic modifications.
Properties
IUPAC Name |
1-ethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-8-4-3-7(5-8)6-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXYAXMVAZMDBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including an ethyl group that influences its chemical reactivity and biological interactions. Research into its biological activity has revealed various applications in medicinal chemistry, particularly in the development of therapeutic agents.
The molecular formula of this compound is C₇H₉N, with a molecular weight of 111.15 g/mol. The compound features a pyrrole ring, which is known for its ability to interact with biological targets due to its electron-rich nature.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to alterations in protein function and enzyme activity, which may result in various physiological effects. The compound's aldehyde group can participate in reactions such as Schiff base formation with amino groups in proteins, influencing their structure and function.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. For instance, it has been tested against several human cancer cell lines, showing cytotoxic effects that warrant further exploration .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrole compounds, including this compound, displayed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 20 to 50 µg/mL for various strains tested .
- Cytotoxicity Assay : In vitro assays evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF7. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined to be approximately 30 µM for HeLa cells and 25 µM for MCF7 cells .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Bulk : The ethyl group in this compound offers minimal steric hindrance compared to bulky aromatic substituents like 2-ethylphenyl () or benzyl (), which may reduce reactivity in sterically demanding reactions.
- Electronic Effects: The aldehyde at C3 (vs.
- Functional Groups : Hydroxy or pyridinyl substituents () introduce hydrogen-bonding or coordination sites, enhancing solubility and biological activity compared to alkyl-substituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
